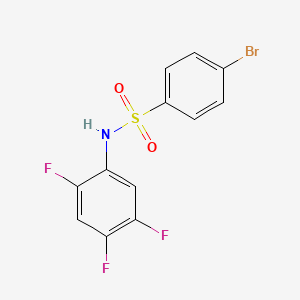

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H7BrF3NO2S. It is a sulfonamide derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4,5-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Electrophilic aromatic substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Electrophilic aromatic substitution: Formation of nitro or halogenated derivatives.

Reduction: Formation of the corresponding amine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the creation of diverse derivatives that are valuable in organic synthesis.

- Formation of Heterocycles : The compound can be utilized to synthesize heterocyclic structures that are crucial for pharmaceutical development .

Pharmacological Applications

This compound has shown potential as a lead molecule in drug development due to its bioactive properties:

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes. Its sulfonamide group can interact with active sites of target proteins through hydrogen bonding and hydrophobic interactions. This mechanism is particularly relevant in the development of anti-inflammatory and antimicrobial agents .

- Interaction with Serum Proteins : Studies have demonstrated that this compound interacts with human serum albumin, affecting its pharmacokinetics and therapeutic efficacy. The binding affinity has been characterized using multi-spectroscopic techniques, revealing insights into its behavior in biological systems .

Biological Research

The compound is also utilized in biological studies to explore:

- Biological Pathways : As a probe for investigating pathways involving sulfonamide interactions, it helps elucidate mechanisms of action in cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Industrial Applications

In addition to its scientific applications, this compound is used in the production of specialty chemicals. Its ability to serve as a precursor for advanced materials highlights its importance in industrial chemistry.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis, demonstrated that derivatives of this compound could significantly reduce ATX-dependent invasion of melanoma cells. The most potent analogues were found to inhibit cell invasion effectively while minimizing off-target effects .

Case Study 2: Pharmacokinetic Properties

Research investigating the pharmacokinetic characteristics of this compound revealed its interaction with human serum albumin through static fluorescence quenching mechanisms. These findings suggest that modifications to the compound could enhance its therapeutic efficacy by improving bioavailability and reducing toxicity .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl and bromine groups enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-2,3,4,5-tetrafluorobenzene: Another brominated and fluorinated aromatic compound used in organic synthesis.

4-bromo-1-fluoro-2-nitrobenzene: A brominated and fluorinated nitroaromatic compound with applications in the synthesis of anti-inflammatory agents.

Uniqueness

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with bromine and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, along with mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a bromo group and a trifluorophenyl substituent. Its chemical structure can be represented as follows:

This structure contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, derivatives of benzenesulfonamides have been tested against cancer cell lines such as MCF7 (breast cancer) using assays like the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting potential for further development as anticancer agents .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors. For instance, sulfonamides can bind to dihydropteroate synthase in bacteria, disrupting folate synthesis. In cancer cells, the interaction with cellular targets may lead to apoptosis or cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Studies suggest moderate absorption rates due to the compound's lipophilicity.

- Distribution : The binding affinity to plasma proteins such as human serum albumin (HSA) is a critical factor influencing its bioavailability.

- Metabolism : Potential interactions with cytochrome P450 enzymes have been noted, indicating possible metabolic pathways that could affect drug efficacy and safety.

- Excretion : The compound's metabolites are likely eliminated through renal pathways.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Binding Affinity | Moderate to Strong |

| Metabolism | CYP450 Interaction |

| Excretion | Renal |

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzenesulfonamide derivatives demonstrated that this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics like penicillin .

Case Study 2: Anticancer Screening

In a comparative study involving multiple sulfonamide derivatives against MCF7 cells, this compound exhibited notable cytotoxicity with an IC50 value in the micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .

Propiedades

IUPAC Name |

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZOSHSPHZSFLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.